molecular formula C7H12N4 B1489911 (1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine CAS No. 1780443-37-9

(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine

Cat. No.: B1489911
CAS No.: 1780443-37-9
M. Wt: 152.2 g/mol
InChI Key: YSSUITIGNQEFTG-UHFFFAOYSA-N
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Description

“(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine” is a chemical compound with the CAS Number: 1909312-25-9 . It is a dihydrochloride with a molecular weight of 225.12 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of 1H-1,2,3-triazole analogs, which includes “this compound”, has been achieved through “Click” chemistry and Suzuki–Miyaura cross-coupling reactions . These reactions are performed in an aqueous medium .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H12N4.2ClH/c8-4-6-5-11(10-9-6)7-2-1-3-7;;/h5,7H,1-4,8H2;2*1H . This indicates that the compound contains a cyclobutyl group attached to a 1H-1,2,3-triazol-4-yl group via a methanamine linkage .


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, which is structurally related to (1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine, was synthesized through a 1,3-dipolar cycloaddition reaction. This synthesis highlights the potential for creating structurally similar compounds using similar chemical reactions (Aouine, El Hallaoui, & Alami, 2014).

Biological Activities

  • A study on the design, synthesis, and antimicrobial activities of some new quinoline derivatives carrying a 1,2,3-triazole moiety, which shares structural similarities with this compound, revealed that these compounds demonstrated moderate to very good antibacterial and antifungal activities (Thomas, Adhikari, & Shetty, 2010).

Catalytic Applications

  • Amphiphilic tris(triazolyl)amines functionalized with poly(ethylene glycol), which are structurally related to this compound, have been investigated as bi-functional surfactants for copper-catalyzed aerobic oxidation of alcohols in water. This suggests potential catalytic applications for similar triazolyl compounds (Nakarajouyphon et al., 2022).

Anticancer Potential

  • Novel indole-based small molecules with a substituted triazole structure, akin to this compound, have been synthesized and evaluated for anticancer activities. They showed potent growth inhibitory action against human cancer cell lines, indicating the potential of triazole derivatives in cancer treatment (Panathur et al., 2013).

Safety and Hazards

The safety information for “(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Properties

IUPAC Name

(1-cyclobutyltriazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c8-4-6-5-11(10-9-6)7-2-1-3-7/h5,7H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSUITIGNQEFTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 2
(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 3
(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 4
(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 5
(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 6
(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine

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